molecular formula C19H18ClNO2S B408176 4-(piperidin-1-ylcarbonothioyl)phenyl 2-chlorobenzoate

4-(piperidin-1-ylcarbonothioyl)phenyl 2-chlorobenzoate

Cat. No.: B408176
M. Wt: 359.9g/mol
InChI Key: FPJYRQHVQOCQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(piperidin-1-ylcarbonothioyl)phenyl 2-chlorobenzoate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a carbothioyl group, and a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidin-1-ylcarbonothioyl)phenyl 2-chlorobenzoate typically involves the reaction of 4-(1-piperidinylcarbothioyl)phenol with 2-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(piperidin-1-ylcarbonothioyl)phenyl 2-chlorobenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or a thioether.

    Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

4-(piperidin-1-ylcarbonothioyl)phenyl 2-chlorobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(piperidin-1-ylcarbonothioyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The piperidine ring and carbothioyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(piperidin-1-ylcarbonothioyl)phenyl 2-chlorobenzoate: shares similarities with other piperidine derivatives such as piperine and evodiamine.

    Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: Isolated from the plant Evodia rutaecarpa, exhibits anticancer and anti-inflammatory activities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential in various fields of research make it a compound of significant interest.

Properties

Molecular Formula

C19H18ClNO2S

Molecular Weight

359.9g/mol

IUPAC Name

[4-(piperidine-1-carbothioyl)phenyl] 2-chlorobenzoate

InChI

InChI=1S/C19H18ClNO2S/c20-17-7-3-2-6-16(17)19(22)23-15-10-8-14(9-11-15)18(24)21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-13H2

InChI Key

FPJYRQHVQOCQJH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=S)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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